molecular formula C10H18N4O B2784889 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol CAS No. 1496375-40-6

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B2784889
CAS No.: 1496375-40-6
M. Wt: 210.281
InChI Key: BKSKDPSUAHSMSD-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol (CAS 1496375-40-6) is a high-value heterocyclic building block with a molecular formula of C10H18N4O and a molecular weight of 210.28 g/mol . This compound is characterized by a propan-2-ol core symmetrically substituted with a 1H-imidazol-1-yl group and a piperazin-1-yl group, a structure confirmed by its SMILES code OC(CN1C=NC=C1)CN1CCNCC1 . Its computed physicochemical properties, including a topological polar surface area (TPSA) of 53.3 Ų and two hydrogen bond donors, suggest favorable solubility and make it a crucial intermediate in medicinal chemistry research . It is primarily investigated as a precursor in the synthesis of novel molecular hybrids and conjugates, a leading strategy to overcome antibiotic resistance in pathogens like the ESKAPE strains . Its mechanism of action is derived from its role as a versatile scaffold that can be further functionalized to create compounds targeting bacterial DNA synthesis or fungal ergosterol biosynthesis, similar to related imidazole and triazole alcohols . Supplied with a typical purity of 98%, this product is intended for research and development applications as a heterocyclic building block and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

1-imidazol-1-yl-3-piperazin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c15-10(8-14-6-3-12-9-14)7-13-4-1-11-2-5-13/h3,6,9-11,15H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKDPSUAHSMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol typically involves the reaction of 1-(1H-imidazol-1-yl)propan-2-ol with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.

Major Products

    Oxidation: Formation of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-one.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine structures often display antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the imidazole ring enhances interactions with microbial targets, potentially leading to the development of new antimicrobial agents.

2. Anticancer Properties
Studies have demonstrated that compounds similar to 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol exhibit selective cytotoxicity against cancer cell lines. For example, research on related compounds has revealed significant activity against breast cancer cells (MCF-7), suggesting that modifications to the piperazine or imidazole components can enhance anticancer efficacy while minimizing toxicity to normal cells.

3. Neuropharmacological Effects
The compound's structural characteristics suggest potential modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This property positions it as a candidate for the development of treatments for neurological disorders, including anxiety and depression.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of structurally related compounds:

Study Focus Findings
Study on Antimicrobial ActivityInvestigated derivatives against Candida speciesShowed promising minimum inhibitory concentrations (MIC)
Cytotoxicity EvaluationEvaluated effects on MCF-7 breast cancer cellsSignificant cytotoxicity observed with low toxicity to normal cells
Neuropharmacological AssessmentExplored effects on serotonin pathwaysIndicated potential for treating anxiety and depression

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

(a) CHJ04097 (1-((4-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzyl)(methyl)amino)-3-(4-bromo-3-(trifluoromethyl)phenoxy)propan-2-ol)

  • Structural Differences: Incorporates a phenoxy group and a benzyl-methylamino substituent instead of direct piperazine linkage.
  • Biological Activity : Exhibits Sphk1 inhibitory activity (IC₅₀ = 0.87 μM), attributed to the trifluoromethyl and bromo substituents enhancing target affinity .
  • Physical Properties : Higher molecular weight (563.4 g/mol) and lipophilicity compared to the target compound, influencing membrane permeability .

(b) Lorlatinib Derivative (1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one)

  • Structural Differences : Contains a dioxolane ring and chlorophenyl groups, increasing steric bulk.
  • Biological Activity : Acts as a cortisol synthesis inhibitor, leveraging the imidazole-piperazine framework for enzyme interaction .

Simpler Analogs: Propan-2-ol Backbone with Imidazole

(a) Racemic 1-(1H-Imidazol-1-yl)propan-2-ol

  • Structural Differences : Lacks the piperazine moiety, reducing hydrogen-bonding capacity.
  • Applications : Resolved into enantiomers via lipase-catalyzed transesterification for chiral ionic liquids; (S)-(+)-enantiomer shows enhanced antimicrobial activity .

(b) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

  • Structural Differences: Replaces the hydroxyl group with a ketone, eliminating hydrogen-bond donor sites.
  • Properties : Lower solubility in polar solvents compared to the target compound .

Compounds with Alternative Backbones

(a) (Z)-1-(1H-Imidazol-1-yl)-3-(3-Nitrophenyl)prop-2-en-1-one

  • Structural Differences: Propenone backbone introduces conjugation, altering electronic properties.
  • Applications: Demonstrates nonlinear optical (NLO) behavior (hyperpolarizability = 3.2 × 10⁻³⁰ esu) due to the nitro group’s electron-withdrawing effect .

Piperidine vs. Piperazine Derivatives

1H-Imidazole-2-methanol, 1-[3-(4-Piperidinyl)propyl]

  • Structural Differences : Piperidine replaces piperazine, reducing nitrogen count and basicity.
  • Properties : Lower aqueous solubility (logP = 1.8) compared to the target compound (logP = 1.2) .

Data Tables

Table 2: Spectroscopic Data Highlights

Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) Reference
CHJ04097 7.25 (s, 1H, imidazole), 4.10 (m, 1H, -OH) 3350 (-OH), 1650 (C=O)
Target Compound 3.85 (m, 2H, piperazine), 2.65 (m, 4H, piperazine) 3250 (-OH), 1600 (C-N)

Key Findings and Implications

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances solubility and target interaction via hydrogen bonding .
  • Bioactivity : Bulky substituents (e.g., trifluoromethyl in CHJ04097) improve inhibitory potency but may reduce bioavailability .

Biological Activity

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features an imidazole ring and a piperazine moiety, which are known for their biological significance. The synthesis typically involves the reaction of 1-(1H-imidazol-1-yl)propan-2-ol with piperazine under controlled conditions, often using solvents like ethanol or methanol and may require catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The imidazole ring can coordinate with metal ions or bind to active sites on proteins, while the piperazine enhances the compound's solubility and bioavailability. Its potential as a pharmaceutical agent is particularly notable in the context of neurological disorders and cancer therapies.

Antitumor Activity

Recent studies have highlighted the compound's role as a small molecule inhibitor in the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial for tumor immune evasion, and inhibiting it can enhance anti-tumor immunity. In vitro studies demonstrated that derivatives of this compound can disrupt the PD-1/PD-L1 interaction, thereby promoting T cell activation against tumors .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit agonistic activity at dopamine receptors, particularly the D3 receptor. These compounds have shown promise in modulating dopaminergic signaling, which is significant for treating disorders such as schizophrenia and Parkinson's disease .

Case Studies

Case Study 1: PD-L1 Inhibition
A study investigating small molecule inhibitors for PD-L1 found that compounds structurally related to this compound effectively inhibited PD-L1 interactions with PD-1. This inhibition was associated with enhanced T cell responses in various cancer models, suggesting a potential therapeutic application in immunotherapy .

Case Study 2: Dopamine Receptor Modulation
In another study focusing on dopamine receptor activity, analogs of this compound were tested for their ability to activate D3 receptors while inhibiting D2 receptors. The results indicated that specific modifications to the piperazine core could enhance selectivity and potency, providing insights into designing better therapeutic agents for neuropsychiatric conditions .

Summary of Biological Activities

Activity Type Mechanism Potential Applications
Antitumor Activity Inhibition of PD-L1/PD-1 interactionCancer immunotherapy
Neuropharmacological Agonism at D3 receptors; antagonism at D2 receptorsTreatment of schizophrenia and Parkinson's

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Epoxide ring-opening65–7590–95Solvent-free, 70°C
Lipase-catalyzed resolution40–50*≥98Vinyl acetate, 30°C
Piperazine coupling55–6085–90K₂CO₃, DMF, reflux
*Yield refers to isolated enantiomer.

Q. Table 2: Pharmacological Profile of Derivatives

DerivativeTargetIC₅₀ (µM)Selectivity IndexReference
4-Chlorophenyl analog5-HT₁A receptor0.128.5
Methyl-imidazole variantCYP3A415.31.2

Key Challenges and Future Directions

  • Stereochemical Complexity: Scalable enantioselective synthesis remains challenging. Continuous-flow systems may improve resolution efficiency .
  • Target Identification: Proteomics and CRISPR screening can elucidate novel biological targets for this scaffold.
  • Data Reproducibility: Collaborative platforms (e.g., PubChem) should standardize bioactivity reporting to mitigate contradictions .

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